
Penicillin X
Vue d'ensemble
Description
Penicillin is one of the first and still one of the most widely used antibiotic agents, derived from the Penicillium mold . It was discovered by Scottish bacteriologist Alexander Fleming in 1928 . Penicillin is effective against many common bacteria that infect humans . The naturally occurring penicillins, penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin), are still used clinically .
Synthesis Analysis
The synthesis of β-lactams, tetracyclines, and erythromycins as three of the major families of antibiotics has been described . The synthesis of penicillin involves the secretion of the mold Penicillium . The synthesis of penicillin and the development of the supporting technologies in microbiology and chemical engineering leading to its commercial scale production represent it as the medicine with the greatest impact on therapeutic outcomes .Molecular Structure Analysis
Penicillin and other antibiotics in the beta-lactam family contain a characteristic four-membered beta-lactam ring . Penicillin contains a beta-lactam ring and a thiazolidine ring . The structure of penicillin was determined using X-ray crystallography .Chemical Reactions Analysis
Penicillin derivatives produce their bactericidal effects by inhibition of bacterial cell wall synthesis . The chemical reaction of antibiotics with their targets is described by the following equation: A+T ⇌ AT . The intracellular antibiotic molecules A react with target molecules T with a rate k f and form an antibiotic-target molecule complex .Physical And Chemical Properties Analysis
Penicillin is a white, odorless, crystalline solid or powder . Its density is 1.43 g mL -1 . The melting point is 120-128 ºC, and above this temperature, penicillin decomposes . Penicillin is poorly soluble in water and it is soluble in acetone and alcohols .Applications De Recherche Scientifique
Continuous Infusion of Beta-Lactam Antibiotics
Research dating back over 40 years has established the efficacy of penicillin G in treating infections caused by common gram-positive bacteria. Studies have shown that the total dose of drug required to cure infection is significantly less when administered in multiple doses at frequent intervals, as compared to a single dose or multiple doses at widely spaced intervals. This has influenced the development of intermittent dosing regimens for beta-lactam antibiotics, which are currently used in clinical practice (Craig & Ebert, 1992).
Effects on the Metabolome in Rats
A study evaluating the effects of Penicillin V, a variant of penicillin, used LC/MS- and NMR-based metabolic profiling to examine its impact on the host's metabolic phenotype. The research indicated that Penicillin V could affect the gut microbiota, influencing various aspects of host metabolism, including nutrient absorption and detoxification mechanisms (Sun et al., 2013).
Analysis of Penicillin Antibiotics by HPLC
A study conducted to analyze the purity of penicillin and its variants (Amoxicillin, Cloxacillin, and Ampicillin) used in different dosage forms revealed that the purity percentage of the active ingredients in these drugs was 100%. This was determined using the HPLC technique, highlighting the efficacy and purity of these penicillin variants (Ashnagar & Naseri, 2007).
Electronic Structure and Physicochemical Properties
A theoretical study of penicillins, including penicillin-G, amoxicillin, and others, was conducted to analyze their electronic properties. This study aimed to understand the biological activity of these molecules by examining atomic charges, bond orders, and global reactivity descriptors. The results provided insights into the active sites and physicochemical features of penicillins, contributing to a deeper understanding of their antibacterial activity (Soriano-Correa et al., 2007).
Lethal Malfunctioning Induced by Beta-Lactam Antibiotics
Research has shown that beta-lactam antibiotics, including penicillin, do more than just inhibit penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis. They induce a toxic malfunctioning of the biosynthetic machinery, involving a cycle of cell wall synthesis and degradation. This depletes cellular resources and enhances their killing activity, offering insights for future antibiotic development (Cho, Uehara, & Bernhardt, 2014).
Alterations in Glutamine Metabolism in Bacteria
A study on the effect of penicillin on Streptococcus pneumoniae revealed that penicillin interferes with glutamine metabolism. This was shown through transcriptional profiling and metabolomics, indicating that glutamine synthesis and uptake are significantly impacted by penicillin exposure. The findings suggest potential strategies for combination therapy or reversal of resistance (El Khoury et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The discovery of penicillin and the development of the supporting technologies in microbiology and chemical engineering leading to its commercial scale production represent it as the medicine with the greatest impact on therapeutic outcomes . In the future, pull incentives to fix the broken antibiotic marketplace – like a subscription payment of several billion dollars per needed antibiotic – are finally going to be implemented .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVBVRUYHKWHU-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200505 | |
| Record name | Penicillin X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penicillin X | |
CAS RN |
525-91-7 | |
| Record name | (2S,5R,6R)-6-[[2-(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENICILLIN X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W097A2S1DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)
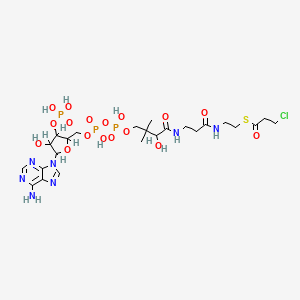
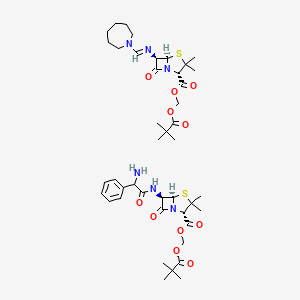

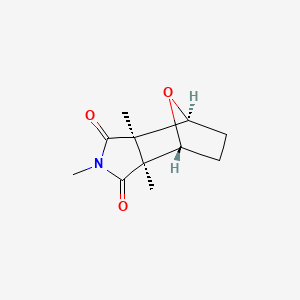


![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
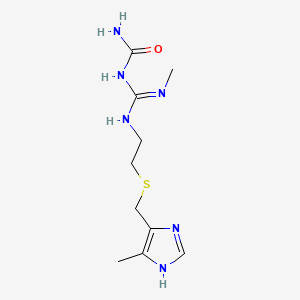
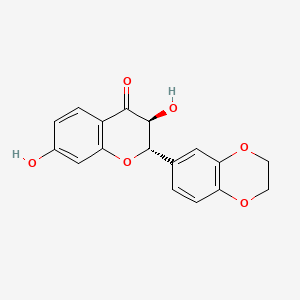

![2-butoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1214864.png)